胺 CAS No. 104338-26-3](/img/structure/B179824.png)

[2-(2-甲氧基苯基)乙基](甲基)胺

描述

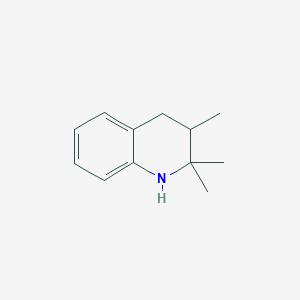

The compound 2-(2-Methoxyphenyl)ethylamine is a chemical structure that can be synthesized through various methods. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis and properties of 2-(2-Methoxyphenyl)ethylamine.

Synthesis Analysis

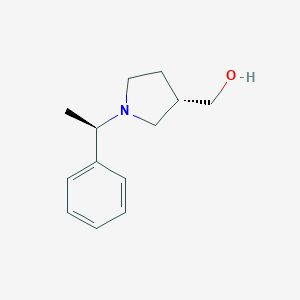

The synthesis of related compounds often involves the condensation of amines with other chemical reagents. For instance, a protocol for synthesizing pyranone derivatives via ultrasound-mediated condensation of amine with dehydroacetic acid has been reported, which offers advantages such as simple work-up procedures, shorter reaction times, and higher yields . Additionally, the lipase-catalyzed kinetic resolution has been used to prepare enantiopure amines, with the rate of aminolysis being significantly enhanced by using ethyl methoxyacetate as an acylation reagent .

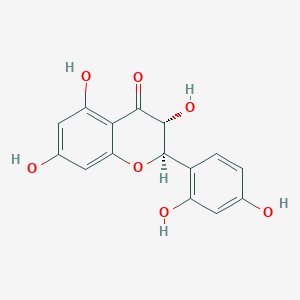

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2-Methoxyphenyl)ethylamine can be characterized using techniques such as X-ray single crystal diffraction, infrared spectroscopy, and quantum chemical computational methods . These studies can reveal the presence of tautomeric forms and provide detailed information on molecular geometry, electrostatic potential, and vibrational frequencies.

Chemical Reactions Analysis

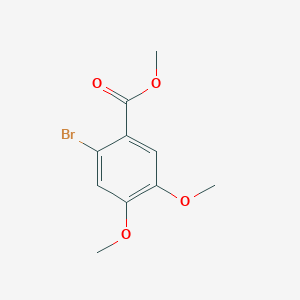

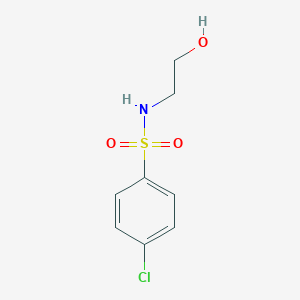

Chemical reactions involving methoxyphenyl)amine derivatives have been explored, such as the synthesis of O-silylurethanes, ureas, and formamides . The reactivity of these compounds can be influenced by the presence of methoxy groups and the specific arrangement of atoms within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-(2-Methoxyphenyl)ethylamine can be deduced from their synthesis and molecular structure. For example, the solubility, melting point, and reactivity can be influenced by the presence of methoxy groups and the overall molecular conformation . Theoretical and experimental studies can provide insights into the energetic behavior and dipole moment of these compounds .

科学研究应用

聚合物太阳能电池

2-(2-甲氧基苯基)乙基胺衍生物已用于太阳能领域,特别是在聚合物太阳能电池的开发中。一项研究涉及一种基于胺的、醇溶性的富勒烯衍生物,该衍生物用作聚合物太阳能电池中的受体和阴极界面材料。研究强调,这种基于胺的富勒烯可以消除多层器件制造工艺,表明其在简化太阳能电池制造和增强纳米结构有机太阳能电池中的电子迁移率方面具有潜力 (吕等人,2014 年)。

化学合成和缓蚀

在化学合成和材料保护领域,2-(2-甲氧基苯基)乙基胺的衍生物,例如氢[(2-甲氧基苯基)(甲基氨基)甲基]膦酸乙酯,已被合成并研究了其对低碳钢的缓蚀效率。这些研究不仅提供了对这些化合物的分子结构和合成的见解,还强调了它们在工业环境中保护金属免受腐蚀的实际应用,这至关重要 (Djenane 等人,2019 年)。

药物合成

在药物化学中,2-(2-甲氧基苯基)乙基胺的衍生物已被用于药物合成。例如,使用该化合物的衍生物作为手性助剂,开发了 (S)-左乙拉西坦的不对称合成。这展示了2-(2-甲氧基苯基)乙基胺衍生物在药物立体选择性合成中的作用,有助于开发高纯度和高功效的药物 (拉朱等人,2014 年)。

安全和危害

属性

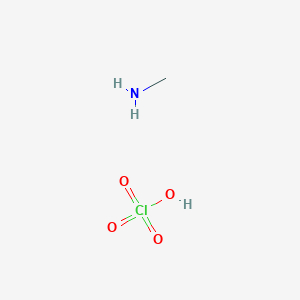

IUPAC Name |

2-(2-methoxyphenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11-8-7-9-5-3-4-6-10(9)12-2/h3-6,11H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAUHTUMXIYKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517925 | |

| Record name | 2-(2-Methoxyphenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2-Methoxyphenyl)ethyl](methyl)amine | |

CAS RN |

104338-26-3 | |

| Record name | 2-(2-Methoxyphenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride](/img/structure/B179743.png)

![N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B179747.png)

![[3-(Aminomethyl)-2-fluorophenyl]methanamine](/img/structure/B179751.png)

![3a,7a-dihydroxy-5-(1-methyl-1H-indole-3-carbonyl)-hexahydro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B179767.png)